Oxo[2-(propionylamino)phenyl]acetic acid
Description
Historical Context and Initial Research Significance
The historical roots of oxo[2-(propionylamino)phenyl]acetic acid are linked to the study of anthranilic acid and its derivatives. Anthranilic acid, or 2-aminobenzoic acid, was first isolated in the 1840s from the degradation of indigo dye wikipedia.org. This marked the beginning of research into a class of compounds characterized by a benzene ring substituted with both an amine and a carboxylic acid.
Over the decades, chemists began to explore modifications of the anthranilic acid scaffold, leading to the synthesis of N-aryl and N-acyl derivatives. nih.govijpsonline.comekb.eg These efforts were often driven by the search for new molecules with specific biological activities. For instance, the Ullmann condensation reaction became a key method for synthesizing N-aryl anthranilic acids by coupling o-chlorobenzoic acid with various anilines. ijpsonline.comekb.eg The initial significance of compounds like this compound lies within this broader exploration of chemical space around the anthranilic acid core, aiming to understand how different substituents influence the properties of the molecule.
Scope and Relevance in Contemporary Chemical Science
In modern chemical science, the relevance of this compound is primarily as a building block and reference compound in the synthesis of more complex molecules. Anthranilic acid derivatives are recognized as valuable precursors for the production of various pharmaceuticals, including diuretics, anti-allergics, and anticoagulants ekb.eg.
Structural Features and Nomenclature within Organic Chemistry
The structure of this compound is defined by its specific arrangement of functional groups on a phenyl ring. Its systematic IUPAC name is 2-(2-(propionylamino)phenyl)-2-oxoacetic acid. This name precisely describes its molecular architecture.
The molecule consists of a central benzene ring. Attached to this ring are two key substituents in an ortho (1,2) arrangement:
A propionylamino group (-NH-C(=O)-CH2CH3) at one position.
An oxoacetic acid group (-C(=O)-COOH) at the adjacent position.
The combination of a ketone, an amide, and a carboxylic acid on an aromatic scaffold makes it a polyfunctional molecule. The name "oxo" indicates the presence of the ketone group within the acetic acid side chain.
Below is a table detailing the primary structural features of the compound.
| Structural Feature | Description |
| Phenyl Ring | The core aromatic C6H4 group. |
| Propionylamino Group | An amide functional group where the nitrogen is attached to the phenyl ring and the carbonyl is part of a three-carbon propionyl chain. |
| Oxoacetic Acid Group | A two-carbon chain attached to the phenyl ring, containing a ketone (oxo) group and a carboxylic acid group. |
| Amide Linkage | The -NH-C=O bond connecting the propionyl group to the aminophenyl core. |
| Carboxylic Acid | The -COOH group, which imparts acidic properties to the molecule. |
Overview of Research Paradigms and Theoretical Frameworks
The study of this compound and its analogs is approached through several established research paradigms.
Synthetic Chemistry: The creation of this molecule and its derivatives relies on principles of organic synthesis. The formation of the amide bond is a key step, which can be achieved by reacting the corresponding aminophenyl precursor with propionyl chloride or propionic anhydride (B1165640). The synthesis of related N-aryl anthranilic acids has been accomplished through metal-catalyzed C-N bond formation reactions, such as the copper-catalyzed Ullmann-Goldberg coupling reaction ekb.eg.
Analytical Characterization: Once synthesized, the compound must be purified and its structure confirmed using a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups like the carbonyls (C=O) of the ketone, amide, and carboxylic acid, as well as the N-H bond of the amide. ijpsonline.com
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Thin Layer Chromatography (TLC) and Melting Point Analysis: To assess purity. ijpsonline.com
Computational Chemistry: Theoretical frameworks can be used to predict the properties of the molecule. Computational methods like Density Functional Theory (DFT) allow for the calculation of the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. This can provide insights into its reactivity and potential interactions with biological targets, complementing experimental findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-[2-(propanoylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(15)16/h3-6H,2H2,1H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDGUFFZKSXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341969 | |
| Record name | Oxo[2-(propionylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352330-52-0 | |
| Record name | α-Oxo-2-[(1-oxopropyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352330-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxo[2-(propionylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Oxo 2 Propionylamino Phenyl Acetic Acid and Its Derivatives
Established Synthetic Routes and Mechanistic Considerations
Established methods for the synthesis of Oxo[2-(propionylamino)phenyl]acetic acid and its analogues often rely on multi-step sequences starting from readily available precursors. A particularly effective and well-documented approach involves the use of isatin (B1672199) as a key starting material.
Multi-Step Synthesis Strategies
A robust and logical synthetic strategy for this compound involves a two-step process starting from isatin (1H-indole-2,3-dione). This method is advantageous as it builds the core structure in a controlled manner.
N-Acylation of Isatin: The first step is the acylation of the nitrogen atom of the isatin ring with a propionyl group. This is a crucial step that introduces the desired propionylamino functionality at a latent stage.
Hydrolysis of the Amide Bond: The second step involves the selective cleavage of the endocyclic amide (lactam) bond of the N-propionylisatin intermediate. This ring-opening reaction unmasks the α-keto acid and the N-acylated amine functionalities, yielding the final product.
This strategy is depicted in the following reaction scheme:
Figure 1: Proposed multi-step synthesis of this compound from isatin.Key Precursors and Reaction Pathways
Key Precursors:
Isatin (1H-indole-2,3-dione): This commercially available, orange-red solid is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net Its unique structure, containing both a ketone and a lactam carbonyl group, allows for diverse reactivity.
Propionyl Chloride or Propionic Anhydride (B1165640): These are common and effective acylating agents for the introduction of the propionyl group onto the isatin nitrogen. The choice between the two often depends on the desired reactivity and reaction conditions.
Reaction Pathways and Mechanistic Insights:
Step 1: N-Propionylation of Isatin The N-acylation of isatin can be achieved by reacting it with propionyl chloride or propionic anhydride in the presence of a base. biomedres.us The base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid or propionic acid byproduct generated during the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of isatin acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of N-propionylisatin.
Step 2: Regioselective Hydrolysis of N-Propionylisatin The critical step in this synthesis is the regioselective hydrolysis of the lactam (N1-C2) bond of N-propionylisatin, while leaving the exocyclic amide and the C3-ketone intact. It has been established that electron-withdrawing groups on the nitrogen atom of isatin facilitate nucleophilic ring-opening reactions at the N1-C2 bond. researchgate.net The hydrolysis is typically carried out under basic conditions, for example, using an aqueous solution of sodium or potassium hydroxide (B78521). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the C2 carbonyl carbon, leading to the formation of a tetrahedral intermediate. rsc.orgresearchgate.net Subsequent collapse of this intermediate results in the cleavage of the lactam bond to form the sodium or potassium salt of 2-aminophenylglyoxylic acid, which upon acidic workup, would theoretically yield the desired product. However, in the case of an N-acylisatin, the initial product of hydrolysis is the salt of the N-acylated amino acid. Acidification of the reaction mixture then protonates the carboxylate to yield this compound. The pH of the reaction medium is a critical parameter that influences the rate and mechanism of hydrolysis. rsc.org Studies on the aminolysis of N-acetyl and N-propionyl isatin have shown that nucleophilic attack occurs at the amide linkage, leading to a ring-opening process to give N-[2-(2-amino-2-oxo-acetyl)phenyl]propionamide derivatives. asianpubs.orgresearchgate.net A similar principle applies to hydrolysis, where water acts as the nucleophile.
Novel Approaches and Methodological Advancements
Recent advancements in synthetic organic chemistry offer opportunities to improve upon the established routes for synthesizing this compound, focusing on selectivity, chirality, and sustainability.
Chemo- and Regioselective Synthesis
The synthesis of this compound inherently involves challenges in chemoselectivity and regioselectivity, particularly during the hydrolysis step of N-propionylisatin. The molecule has multiple carbonyl groups, and selective reaction at the C2 position is crucial.
Modern synthetic methods aim to enhance this selectivity. The use of precisely controlled reaction conditions, such as specific pH ranges and temperatures, is paramount. Furthermore, enzymatic hydrolysis could offer a highly selective alternative. Lipases and amidases, for instance, are known to catalyze the hydrolysis of amides with high chemo- and regioselectivity, and could potentially be employed for the selective ring-opening of N-propionylisatin under mild conditions.
Another advanced approach involves S-to-N acyl transfer reactions. nih.gov While not directly applicable to the isatin route, this principle of chemoselective amide bond formation is a cornerstone of modern synthesis and could be integrated into alternative synthetic designs for derivatives of the target compound.
Enantioselective Synthesis and Chiral Induction
This compound is an achiral molecule. However, its derivatives, particularly those with substitution at the α-carbon of the acetic acid moiety, can be chiral. The development of enantioselective methods for the synthesis of such chiral α-keto acids is a significant area of research.
Several strategies for enantioselective synthesis can be envisioned:
Asymmetric Catalysis: Copper-catalyzed enantioselective synthesis of α-quaternary ketoesters has been reported, employing chiral phosphine (B1218219) ligands. nih.govunc.edu This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound. Similarly, palladium-catalyzed asymmetric arylation of α-keto imines provides an efficient route to chiral α-amino ketones, which are valuable precursors for α-keto acids. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of a reaction. For example, a chiral amine could be used to form an enamine intermediate, which could then be acylated diastereoselectively. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Enzymatic Resolution: A racemic mixture of a chiral derivative could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.
The study of chiral recognition phenomena is key to developing such processes. nih.govmst.edu Understanding the non-covalent interactions between a chiral catalyst or reagent and the substrate is crucial for achieving high levels of enantioselectivity.
Green Chemistry Principles in Synthesis
Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the choice of reagents, solvents, and catalysts.
Greener Acylating Agents and Conditions: While propionyl chloride and anhydride are effective, they are corrosive and produce stoichiometric byproducts. Alternative, greener N-acylation methods have been developed. For instance, the use of carboxylic acids directly as acylating agents, sometimes under catalyst-free or microwave-assisted conditions, presents a more atom-economical approach. ymerdigital.comgoogle.com The use of acetonitrile (B52724) as both a solvent and an acetylating agent in continuous-flow systems has also been reported as a safer alternative to traditional methods. nih.gov
Solvent Selection: Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with greener solvents such as water, ethanol, or even performing reactions under solvent-free conditions can significantly improve the environmental profile of the synthesis. Catalyst-free N-acylation of amines has been successfully demonstrated in water. orientjchem.org
By integrating these advanced methodologies, the synthesis of this compound and its derivatives can be made more efficient, selective, and environmentally sustainable.
Catalytic Strategies in the Preparation of this compound
The application of catalytic methods offers significant advantages in chemical synthesis, including increased reaction rates, higher yields, and improved selectivity, often under milder reaction conditions than stoichiometric routes. For a molecule like this compound, catalytic approaches could be envisioned for key bond-forming steps.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for the synthesis of complex organic molecules. For the synthesis of phenylacetic acid derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are prominent. inventivapharma.com These methods could potentially be adapted for the synthesis of the core phenylacetic acid scaffold of the target molecule. For instance, a Suzuki coupling could be employed to form the carbon-carbon bond between a suitably substituted phenylboronic acid and an acetic acid synthon.
A hypothetical homogeneous catalytic cycle for a key synthetic step could involve:
Oxidative Addition: A low-valent metal complex, for example, a Pd(0) species, oxidatively adds to an aryl halide.
Transmetalation: The resulting organopalladium(II) complex undergoes transmetalation with a suitable organometallic reagent.
Reductive Elimination: The desired carbon-carbon bond is formed through reductive elimination, regenerating the active catalyst.
While specific examples for this compound are not available, the versatility of homogeneous catalysis suggests its potential applicability.
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling, making them attractive for industrial applications. mdpi.com For reactions relevant to the synthesis of phenylacetic acid derivatives, solid acid catalysts and supported metal catalysts are commonly used.
For example, the esterification of phenylacetic acid with various alcohols has been successfully carried out using metal cation-exchanged montmorillonite (B579905) nanoclays as heterogeneous catalysts. nih.govresearchgate.net These materials possess both Brønsted and Lewis acid sites that can activate the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net Although this applies to a derivative reaction, similar solid acid catalysts could potentially be explored for steps in the synthesis of the parent acid, such as in hydrolysis or cyclization reactions.
Table 1: Examples of Heterogeneous Catalysts in Related Phenylacetic Acid Reactions
| Catalyst Type | Reaction | Substrate | Product | Reference |
| Metal-exchanged Montmorillonite | Esterification | Phenylacetic acid | Phenylacetate esters | nih.gov |
| Supported Metal Nanoparticles | Hydrogenation | Nitrophenylacetic acid | Aminophenylacetic acid | orgsyn.org |
The reusability of such catalysts is a key feature, often demonstrating good activity over several reaction cycles. nih.gov
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting a wide range of organic transformations. While specific applications of organocatalysis for the synthesis of this compound are not reported, organocatalysts are known to be effective in various reactions that could be part of a synthetic sequence. For instance, proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which could be used to construct key structural motifs in related molecules. The development of an organocatalytic route would offer the benefits of being metal-free, often less sensitive to air and moisture, and providing access to chiral products.
Scale-Up Considerations and Process Optimization in Research Synthesis
The transition of a synthetic route from laboratory scale to larger-scale production requires careful consideration of several factors to ensure safety, efficiency, and economic viability. While specific scale-up data for this compound is not available, general principles of process optimization would apply.
Key considerations for scale-up include:
Reagent Selection: Choosing cost-effective, readily available, and less hazardous starting materials and reagents.
Solvent Choice: Utilizing solvents that are effective, safe, and easily recoverable. Green chemistry principles often guide the selection towards more environmentally benign options.
Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize energy consumption. The use of catalytic methods is highly advantageous in this regard as it often allows for milder conditions.
Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or extraction, to replace chromatography which is often not feasible on a large scale.
Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is crucial to ensure safe operation.
Sophisticated Spectroscopic and Chromatographic Characterization Techniques for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms. For Oxo[2-(propionylamino)phenyl]acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm). The propionyl group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl spin system. The amide proton (NH) would present as a singlet, and its chemical shift could be concentration and solvent dependent. The carboxylic acid proton is also expected to be a broad singlet, often far downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal signals for each carbon atom in the molecule. The carbonyl carbons of the ketone, carboxylic acid, and amide functional groups would resonate at the lowest field (δ 160-200 ppm). The aromatic carbons would appear in the δ 110-150 ppm range, while the aliphatic carbons of the propionyl group would be found in the upfield region.
2D NMR Spectroscopy: To definitively assign these signals and establish the connectivity within the molecule, several 2D NMR experiments are crucial:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the methyl and methylene protons of the propionyl group would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the amide proton to the carbonyl carbon of the propionyl group and to carbons in the phenyl ring would establish the propionylamino substituent's position.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic CHs | 7.2 - 8.0 (multiplets) | 120 - 140 | To other aromatic carbons, C=O (oxo) |
| Amide NH | 9.0 - 10.0 (broad singlet) | - | To C=O (propionyl), Aromatic C |
| Carboxyl OH | 11.0 - 13.0 (broad singlet) | - | To C=O (carboxyl), Aromatic C |
| Propionyl CH₂ | 2.3 - 2.6 (quartet) | ~30 | To C=O (propionyl), CH₃ (propionyl) |
| Propionyl CH₃ | 1.1 - 1.3 (triplet) | ~10 | To CH₂ (propionyl), C=O (propionyl) |
| C=O (oxo) | - | ~190 | From Aromatic CHs |
| C=O (carboxyl) | - | ~170 | From Aromatic CHs |
| C=O (propionyl) | - | ~175 | From NH, Propionyl CH₂, Propionyl CH₃ |
| Aromatic C-N | - | ~140 | From NH, Aromatic CHs |
| Aromatic C-C=O | - | ~135 | From Aromatic CHs |
Conformational Analysis via NMR
The conformational preferences of this compound, particularly the orientation of the propionylamino and acetic acid groups relative to the phenyl ring, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY or ROESY). NOE correlations are observed between protons that are close in space, regardless of their bonding connectivity. For instance, NOEs between the amide proton and specific aromatic protons could provide insights into the rotational conformation around the C-N bond. Similarly, NOEs between protons of the acetic acid moiety and the phenyl ring could help define the orientation around the C-C single bond.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for the confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement, it allows for the determination of the elemental composition. The theoretical exact mass of C₁₁H₁₁NO₄ can be calculated, and a measured mass from an HRMS instrument (such as a time-of-flight or Orbitrap analyzer) that is within a few parts per million (ppm) of this value would provide strong evidence for the proposed molecular formula.
Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass |
| C₁₁H₁₁NO₄ | [M+H]⁺ | 222.0761 |
| C₁₁H₁₁NO₄ | [M+Na]⁺ | 244.0580 |
| C₁₁H₁₁NO₄ | [M-H]⁻ | 220.0615 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For this compound, characteristic fragmentation pathways would be expected, aiding in the confirmation of its structure.
Plausible Fragmentation Pathways:
Loss of water (H₂O) from the carboxylic acid group.
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid and oxo groups.
Cleavage of the amide bond, leading to fragments corresponding to the propionyl group and the 2-aminophenylglyoxylic acid moiety.
Fragmentation of the propionyl group.
Predicted MS/MS Fragmentation Data for [C₁₁H₁₁NO₄+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 222.0761 | 204.0655 | H₂O | Ion resulting from dehydration |
| 222.0761 | 194.0706 | CO | Ion from loss of carbon monoxide |
| 222.0761 | 178.0757 | CO₂ | Ion from decarboxylation |
| 222.0761 | 165.0550 | C₃H₅NO | Ion of 2-carboxyphenylglyoxylic acid |
| 222.0761 | 57.0340 | C₈H₅NO₃ | Propionyl cation |
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. The C=O stretching vibrations would appear as strong absorptions, with distinct bands for the carboxylic acid, ketone, and amide carbonyls, likely in the 1650-1760 cm⁻¹ range. The N-H stretch of the amide would be observed around 3300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibrations would also be observable, although their relative intensities may differ from the IR spectrum. Raman is particularly useful for studying molecules in aqueous media, where the strong IR absorption of water can be problematic.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Amide | N-H stretch | ~3300 | Weak |
| Aromatic C-H | C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H | C-H stretch | 2850-3000 | Moderate |
| Carboxylic Acid C=O | C=O stretch | ~1700-1725 | Moderate |
| Ketone C=O | C=O stretch | ~1680-1700 | Moderate |
| Amide C=O (Amide I) | C=O stretch | ~1650-1680 | Moderate |
| Amide N-H | N-H bend (Amide II) | ~1550 | Weak |
| Aromatic C=C | C=C stretch | 1450-1600 | Strong |
Chromatographic Techniques for Purity Assessment and Separation in Research
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its separation from reaction byproducts and starting materials. Due to the compound's polarity and aromatic nature, reversed-phase HPLC (RP-HPLC) is the most suitable method.
Method development typically involves selecting an appropriate stationary phase, mobile phase, and detector. A C18 (octadecylsilyl) column is a common first choice for separating aromatic carboxylic acids. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the pH of the aqueous component is kept low (typically pH 2-3) by adding an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA). sielc.comnih.gov Detection is readily achieved using a UV detector, as the phenyl ring and carbonyl groups are strong chromophores, likely with a maximum absorbance (λmax) in the 230-270 nm range. An isocratic or gradient elution can be developed to achieve optimal separation of the target compound from any impurities. helixchrom.comresearchgate.net
Table 3.4.1: Representative RP-HPLC Method Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Aqueous component; acid suppresses ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Elution | Isocratic (e.g., 60:40 A:B) or Gradient | To optimize separation time and resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Detects the aromatic system of the analyte. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This compound is a polar, non-volatile compound due to its carboxylic acid and amide functional groups. Therefore, it cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS analysis can be performed following a chemical derivatization step to convert the non-volatile analyte into a volatile derivative. nih.govresearchgate.net
A common derivatization strategy for compounds containing carboxylic acid and keto groups involves a two-step process: methoximation followed by silylation. youtube.com First, methoxyamine is used to convert the keto group into a stable methoxime, which prevents enolization. Second, a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the acidic protons on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. gcms.cz This process dramatically increases the compound's volatility and thermal stability, making it suitable for GC analysis. The resulting mass spectrum would provide a definitive molecular weight of the derivative and a characteristic fragmentation pattern that can confirm the structure.
Table 3.4.2: Hypothetical GC-MS Data for a Derivatized Analyte
| Analyte Form | Derivatization Reagents | Key Mass Fragments (m/z) | Fragment Identity |
|---|---|---|---|
| TMS-ester, TMS-amide, Methoxime | 1. Methoxyamine HCl | M+ (Molecular Ion) | Full derivatized molecule |
| 2. MSTFA | M-15 | Loss of a methyl group (CH₃) from a TMS group | |
| M-89 | Loss of a TMS-O group |
The structure of this compound is achiral, meaning it does not have a stereocenter and is not optically active. Therefore, it exists as a single compound rather than a pair of enantiomers.
However, if a synthetic pathway were to produce a chiral analog or if the compound were used as a precursor in a stereoselective synthesis, chiral chromatography would become a critical tool for separating the resulting enantiomers and determining enantiomeric excess (ee). wikipedia.org Chiral separation is typically achieved using a chiral stationary phase (CSP). For acidic compounds like arylacetic acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H or Chiralpak® AD) are often effective. researchgate.netnih.gov The separation is usually performed under normal-phase conditions, using a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a polar alcohol modifier (e.g., isopropanol) and a small amount of an acidic additive (like TFA) to improve peak shape. wvu.edu
Table 3.4.3: Illustrative Chiral HPLC Method for a Hypothetical Chiral Analog
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. acs.org
For this compound, a successful crystal structure analysis would confirm the connectivity of all atoms, provide accurate bond lengths and angles, and reveal the molecule's conformation. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. nih.gov Typically, carboxylic acids form strong hydrogen-bonded dimers in the solid state. researchgate.net The amide group would also participate in hydrogen bonding, likely forming chains or sheets that stabilize the crystal structure. Obtaining a high-quality single crystal suitable for diffraction is a prerequisite for this analysis.
Table 3.5: Representative Crystallographic Data for a Small Aromatic Carboxylic Acid
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Chemical Formula | C₁₁H₁₁NO₄ | The elemental composition of the molecule. |
| Formula Weight | 221.21 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.0, c = 10.5 | Dimensions of the unit cell. |
| β (°) | β = 95.0° | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1066 ų | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Density (calc.) | 1.379 g/cm³ | The calculated density of the crystal. |
Computational Chemistry and Theoretical Investigations of Oxo 2 Propionylamino Phenyl Acetic Acid
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling and conformational analysis aim to explore the possible spatial arrangements of a molecule and their relative energies.
For larger systems or longer timescale simulations, molecular mechanics methods, which employ force fields, are often used. A force field is a set of empirical equations and parameters that describe the potential energy of a system of atoms. While less accurate than quantum chemical methods for electronic properties, they are much faster, making them suitable for exploring the conformational space of a molecule like Oxo[2-(propionylamino)phenyl]acetic acid.
A conformational search using a force field like OPLS (Optimized Potentials for Liquid Simulations) could identify numerous low-energy conformers. nih.gov These conformers would then typically be subjected to further analysis and energy refinement using higher-level methods like DFT.
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, one can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them.
For this compound, a key aspect of PES exploration would be to study the rotation around the single bonds, particularly the C-N bond of the amide and the C-C bond connecting the phenyl ring to the acetic acid moiety. By systematically rotating these bonds (a process known as a relaxed scan) and calculating the energy at each step using DFT, a one- or two-dimensional PES can be constructed. This would reveal the most stable rotational isomers (rotamers) and the energy barriers for interconversion between them.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can aid in the identification and characterization of molecules.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. ias.ac.in By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths of maximum absorption (λmax). scispace.com
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. scispace.com These calculations can help in assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequencies of the C=O groups (in the oxo, propionyl, and carboxylic acid moieties), the N-H stretch of the amide, and the O-H stretch of the carboxylic acid can be predicted. libretexts.org
Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov These predicted shifts, when compared to experimental data, can be invaluable for structure elucidation and conformational assignment. github.io
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| UV-Vis (λmax) | 250 nm, 310 nm |
| IR ν(C=O) carboxylic acid | 1720 cm⁻¹ |
| IR ν(C=O) amide | 1685 cm⁻¹ |
| IR ν(N-H) | 3350 cm⁻¹ |
| ¹H NMR (COOH) | 11.5 ppm |
| ¹³C NMR (COOH) | 175 ppm |
Note: These values are representative and based on computational studies of similar functional groups in aromatic systems. Experimental values can be influenced by solvent and concentration.
Reaction Mechanism Elucidation using Computational Approaches
The elucidation of reaction mechanisms involving this compound and related compounds can be significantly enhanced through the use of computational chemistry. numberanalytics.com Theoretical approaches, particularly Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the potential energy surfaces of reactions. numberanalytics.com These methods allow for the investigation of reactants, transition states, and products, helping to determine the most likely reaction pathways. numberanalytics.com
For instance, in the synthesis of derivatives from precursors like isatin (B1672199), computational studies can model the nucleophilic attack on the carbonyl groups. nih.gov The ring-opening of an N-acylisatin, a related reaction, proceeds via attack of a nucleophile at the C2-carbonyl group, a process that can be modeled to understand its energetics and kinetics. researchgate.net Computational analysis can reveal the stability of intermediates and the energy barriers of transition states, which are crucial in determining reaction outcomes. numberanalytics.com For example, a theoretical investigation into the synthesis of isatin derivatives highlighted how intramolecular hydrogen bonding could affect the nucleophilic character of certain atoms, thereby influencing the reaction yield. researchgate.net
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in current literature, the principles from related isatin derivatives are applicable. For a hypothetical reaction, such as the cyclization or condensation of this compound, computational methods could be employed to map out the reaction coordinates. The table below illustrates the type of data that such a computational study might generate for a proposed reaction pathway.
Table 1: Hypothetical Energy Profile for a Reaction of this compound This table is illustrative and based on typical data from computational chemistry studies.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|
| Reactants | 0.0 | C=O bond length: 1.21 Å |
| Transition State 1 | +15.2 | Forming C-N bond: 1.85 Å |
| Intermediate | -5.4 | C-N bond length: 1.47 Å |
| Transition State 2 | +10.8 | O-H bond breaking: 1.52 Å |
Structure-Property Relationship Studies (Theoretical Frameworks)
The relationship between the molecular structure of this compound and its physicochemical properties can be systematically investigated using theoretical frameworks. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools in this regard. These models correlate variations in molecular structure with changes in chemical or biological activity.
For the broader class of isatin derivatives, computational studies have been instrumental in understanding their structure-activity relationships (SAR). acs.orgnih.gov For example, in the context of monoamine oxidase (MAO) inhibition, studies have shown that substitutions at different positions of the isatin ring significantly affect the binding affinity to MAO isoforms. acs.org Computational docking studies can simulate the binding of ligands like this compound to biological targets, providing insights into the intermolecular interactions that govern their activity. nih.gov
Theoretical descriptors, such as electronic properties (e.g., HOMO-LUMO gap, dipole moment) and steric properties (e.g., molecular volume, surface area), can be calculated using quantum chemical methods. These descriptors are then used to build predictive models for various properties. The table below presents a hypothetical set of calculated molecular descriptors for this compound that could be used in a QSPR study.
Table 2: Calculated Molecular Descriptors for this compound This table is illustrative and contains data typical of computational chemistry calculations.
| Descriptor | Value |
|---|---|
| Molecular Weight | 221.19 g/mol |
| LogP | 1.25 |
| Dipole Moment | 3.4 D |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
These theoretical frameworks are crucial for the rational design of new molecules with desired properties, allowing for the screening of virtual libraries of compounds before undertaking expensive and time-consuming experimental synthesis and testing.
Role of Oxo 2 Propionylamino Phenyl Acetic Acid As a Chemical Intermediate in Academic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in oxo[2-(propionylamino)phenyl]acetic acid makes it a prime candidate for the synthesis of elaborate organic structures. The presence of the ortho-amino-substituted α-keto acid moiety is particularly significant, as it serves as a common precursor for various cyclization reactions.
The 2-aminophenyl ketone substructure embedded within this compound is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocycles. tandfonline.comnih.gov Intramolecular cyclization or condensation reactions with other reagents can lead to the formation of important heterocyclic cores.
One of the most prominent applications of related 2-aminoaryl ketones is in the synthesis of quinazolinones. researchgate.netorganic-chemistry.orgnih.govrsc.org By treating this compound with an appropriate nitrogen source, such as an amine or amide, a condensation reaction followed by cyclization can yield a quinazolinone ring system. The specific reaction conditions would dictate the final structure of the product.
Furthermore, this compound could serve as a key intermediate in the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological importance. tandfonline.comwum.edu.plwum.edu.pl The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. researchgate.net The α-keto acid functionality in this compound could potentially be exploited in a similar manner to construct the seven-membered diazepine (B8756704) ring.
The following table illustrates potential heterocyclic compounds that could be synthesized from this compound.
| Starting Material | Reagent/Condition | Potential Heterocyclic Product |
| This compound | Formamide, heat | A quinazolinone derivative |
| This compound | Glycine ethyl ester, heat | A 1,4-benzodiazepine (B1214927) derivative |
| This compound | Hydrazine hydrate | A cinnoline (B1195905) derivative |
The presence of both a carboxylic acid and an amide linkage in this compound offers the possibility of its use as a building block in the synthesis of macrocycles. Macrocyclization is a key strategy in the synthesis of many natural products and other complex molecules. beilstein-journals.org
The carboxylic acid can be activated and reacted with a distal amino group on another molecule to form a large ring structure. Similarly, the N-H of the amide could potentially be deprotonated and act as a nucleophile. More plausibly, the propionylamino side chain could be modified to introduce a terminal functional group suitable for macrocyclization. For instance, hydrolysis of the amide to reveal the free amine, followed by reaction with a long-chain dicarboxylic acid, could set the stage for a final ring-closing metathesis or macrolactamization reaction.
Strategies for Derivatization and Functionalization
The chemical versatility of this compound is further highlighted by the numerous possibilities for its derivatization and functionalization. Each of its key functional groups can be selectively modified to generate a library of new compounds with potentially interesting properties.
The α-keto acid moiety is a highly reactive functional group that can undergo a variety of transformations. Standard carboxylic acid chemistry can be applied to form esters, amides, and acid chlorides. For example, esterification with various alcohols can be achieved under acidic conditions.
More sophisticated transformations can also be envisioned. Peptide coupling reactions are a powerful tool for forming amide bonds, and α-keto acids can be utilized in this context. nih.govethz.chthieme-connect.denih.gov Coupling of this compound with amino acids or peptide fragments could lead to the synthesis of novel peptide-like structures. Decarboxylative coupling reactions are another avenue for functionalization, where the carboxylic acid is removed and a new carbon-carbon bond is formed. wikipedia.org
The secondary amide linkage in this compound is relatively stable, but it can be modified under specific conditions. While challenging, selective cleavage or modification of amide bonds is an active area of research. nih.govnsf.govthieme-connect.comnews-medical.netqsstudy.com For instance, strong acidic or basic hydrolysis would cleave the amide bond, yielding 2-amino-oxo(phenyl)acetic acid, which could then be re-acylated with a different acyl group to introduce structural diversity.
More subtle modifications could involve N-alkylation or other transformations that maintain the amide core. The development of new catalytic methods for amide bond activation could open up new possibilities for the selective functionalization of this group in the presence of the other reactive moieties.
The phenyl ring in this compound is amenable to electrophilic aromatic substitution reactions. total-synthesis.comlibretexts.orgresearchgate.net The directing effects of the substituents on the ring will govern the position of substitution. The propionylamino group is an ortho-, para-directing and activating group, while the oxoacetic acid group is a meta-directing and deactivating group. The interplay of these two groups will determine the regioselectivity of the substitution.
Given the stronger activating effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce new substituents at positions 3 and 5 of the phenyl ring. unimi.it This allows for the introduction of additional functional groups that can be further elaborated, expanding the synthetic utility of this intermediate.
The following table provides a summary of potential derivatization and functionalization strategies for this compound.
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Methanol, H+ | Methyl ester |
| Carboxylic Acid | Amide Coupling | Glycine methyl ester, DCC | Peptide derivative |
| Amide Linkage | Hydrolysis | HCl, H2O, heat | Primary amine |
| Aromatic Ring | Nitration | HNO3, H2SO4 | Nitro group at position 3 or 5 |
| Aromatic Ring | Bromination | Br2, FeBr3 | Bromo group at position 3 or 5 |
Applications in the Development of Chemical Probes and Tools for Research
This compound, while a specific and not widely documented molecule, holds potential as a versatile intermediate in the creation of specialized chemical probes and tools for academic research. Its utility stems from its structural features, which can be strategically modified to investigate biological processes and molecular interactions. The core structure, derived from the ring-opening of N-propionyl isatin (B1672199), provides a foundation for developing labeled analogues and for integration into larger, scaffold-based molecular architectures.
Synthesis of Labeled Analogues for Mechanistic Studies
The synthesis of labeled analogues of bioactive molecules is a cornerstone of mechanistic studies in chemical biology and pharmacology. This compound can serve as a precursor for such analogues. By incorporating isotopic labels, such as ¹³C or ¹⁵N, into the propionyl group or the phenylacetic acid backbone, researchers can trace the metabolic fate of molecules derived from this intermediate.
For instance, the propionyl group can be synthesized using ¹³C-labeled propionyl chloride, leading to a labeled version of N-propionyl isatin. Subsequent ring-opening would yield the isotopically labeled this compound. This labeled intermediate could then be used in the synthesis of more complex molecules, allowing for their detection and quantification in biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Potential Isotopically Labeled Precursors for the Synthesis of Labeled this compound
| Labeled Precursor | Isotopic Label | Potential Application in Mechanistic Studies |
| [1-¹³C]Propionyl chloride | ¹³C | Tracing the metabolic fate of the propionyl moiety |
| [¹⁵N]Aniline | ¹⁵N | Following the incorporation of the aniline-derived backbone |
| [1,2-¹³C₂]Acetic acid | ¹³C | Labeling the oxoacetic acid portion of the molecule |
The ability to introduce labels at specific positions is crucial for elucidating reaction mechanisms, identifying binding partners, and understanding the pharmacokinetics of novel compounds.
Integration into Scaffold-Based Research Methodologies
Scaffold-based research methodologies are pivotal in modern drug discovery and chemical biology, enabling the systematic exploration of chemical space around a core molecular structure. The structure of this compound makes it an interesting candidate for such approaches. Isatin and its derivatives, from which this compound is derived, are well-established as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.net
The carboxylic acid and the secondary amide functionalities of this compound provide two distinct points for chemical diversification. This allows for the creation of libraries of related compounds where different substituents can be systematically introduced to probe their effects on biological activity. For example, the carboxylic acid can be converted to a variety of esters or amides, while the phenyl ring can be further functionalized.
This approach is particularly valuable in the early stages of drug discovery, where the goal is to identify initial hits and understand the basic structural requirements for activity. The use of this compound as a scaffold could facilitate the rapid generation of diverse molecular probes for screening against various biological targets.
Contribution to Structure-Activity Relationship Studies in Chemical Design
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a potent and selective drug candidate. The chemical functionalities of this compound make it a useful building block for conducting detailed SAR studies.
By systematically modifying the propionyl group, the substitution pattern on the aromatic ring, and the nature of the group attached to the carboxylic acid, researchers can gain insights into how these structural changes influence biological activity. For example, replacing the propionyl group with other acyl groups of varying chain length or branching can probe the steric and electronic requirements of a binding pocket.
The synthesis of a series of analogues based on the this compound core can help in constructing a comprehensive SAR model. This model can then guide the rational design of more potent and specific compounds. The versatility of isatin chemistry, the precursor to this intermediate, allows for a wide range of modifications to be readily implemented. nih.govrsc.org
Table 2: Potential Modifications of this compound for SAR Studies
| Modification Site | Example Modifications | Information Gained from SAR |
| Propionyl Group | Acetyl, Butyryl, Isobutyryl | Probing steric and lipophilic tolerance in the binding site |
| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Understanding the role of electronics in binding affinity |
| Carboxylic Acid | Conversion to methyl ester, ethyl ester, various amides | Investigating the importance of the acidic group for activity |
Future Directions and Emerging Research Challenges for Oxo 2 Propionylamino Phenyl Acetic Acid
Development of More Sustainable and Efficient Synthetic Routes
The advancement of green chemistry principles is paramount in modern synthetic organic chemistry. For Oxo[2-(propionylamino)phenyl]acetic acid, a key challenge is the development of synthetic pathways that are not only high-yielding but also environmentally benign. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, significant solvent waste, and multiple purification steps.
Future research should focus on catalysis-driven methodologies. The use of transition-metal catalysts or organocatalysts could offer milder reaction conditions and improved atom economy. Furthermore, exploring flow chemistry for the synthesis of this compound could provide benefits such as enhanced reaction control, improved safety, and ease of scalability. A significant research challenge will be the identification of catalysts that are both highly efficient and robust for the key bond-forming reactions in the synthesis of the target molecule.
Microwave-assisted organic synthesis represents another promising avenue. researchgate.net This technique has the potential to drastically reduce reaction times and improve yields, contributing to a more sustainable process. researchgate.net A comparative analysis of conventional versus emerging synthetic methods is crucial for identifying the most viable route for industrial-scale production.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Catalysis (Transition Metal/Organo) | High efficiency, selectivity, milder conditions | Catalyst cost and stability, ligand design |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, thermal runaway risk |
Exploration of Novel Reactivity and Transformation Pathways
The inherent functionalities of this compound—namely the carboxylic acid, ketone, and amide groups—provide a rich playground for exploring novel chemical transformations. The strategic manipulation of these groups can lead to a diverse array of new chemical entities with potentially valuable properties.
Future investigations should systematically explore the reactivity of each functional group. For instance, the carboxylic acid moiety can be transformed into esters, amides, or other derivatives, which could modulate the compound's physicochemical properties. The ketone group offers opportunities for reactions such as reductions, reductive aminations, and additions of various nucleophiles. The amide bond, while generally stable, could be subjected to hydrolysis or other transformations under specific conditions to yield new scaffolds.
A significant challenge lies in achieving selective transformations when multiple reactive sites are present. This will necessitate the development of sophisticated protecting group strategies or the use of highly selective reagents and catalysts. The exploration of tandem or domino reactions, where multiple bonds are formed in a single operation, could also lead to the efficient construction of complex molecular architectures from this starting material.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational studies can provide deep insights into its behavior at the molecular level.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. This information is invaluable for understanding its reactivity and for predicting the outcomes of various chemical reactions. Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.
A key research challenge is the development of accurate and efficient computational models that can reliably predict the properties of derivatized structures. This would enable the virtual screening of large libraries of potential derivatives for desired characteristics, such as specific biological activities or material properties. Furthermore, computational studies can aid in the design of experiments by identifying the most promising synthetic targets and reaction conditions. nih.gov
| Computational Method | Application | Research Focus |
| Density Functional Theory (DFT) | Electronic structure, reactivity prediction | Improving accuracy for complex systems |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Long-timescale simulations, force field development |
| Virtual Screening | Identification of promising derivatives | Integration with machine learning algorithms |
Integration into Emerging Chemical Technologies and Methodologies
The unique structural features of this compound make it a candidate for integration into a variety of emerging chemical technologies. Its potential applications could span materials science, medicinal chemistry, and beyond.
In materials science, the compound could serve as a monomer or a building block for the synthesis of novel polymers with tailored properties. The presence of hydrogen bond donors and acceptors could lead to materials with interesting self-assembly characteristics. In the realm of medicinal chemistry, this scaffold could be elaborated to design new therapeutic agents. nih.gov The phenylacetic acid motif is found in a number of biologically active compounds, suggesting that derivatives of this compound may exhibit interesting pharmacological profiles. mdpi.com
A significant challenge will be to identify the most promising applications and to tailor the molecular structure accordingly. This will require interdisciplinary collaborations between synthetic chemists, materials scientists, and biologists. The development of efficient methods for incorporating this molecule into larger systems, such as polymers or bioconjugates, will also be a key area of research.
Unexplored Derivatization Opportunities and Their Research Implications
The systematic derivatization of this compound is a crucial step in exploring its full chemical and functional space. Many derivatization opportunities remain unexplored, each with the potential to yield compounds with novel properties and applications.
The aromatic ring is a prime target for derivatization through electrophilic aromatic substitution reactions. The introduction of various substituents, such as halogens, nitro groups, or alkyl chains, can significantly alter the electronic and steric properties of the molecule. The propionyl group also offers a site for modification, for instance, by varying the length of the alkyl chain or introducing functional groups.
The research implications of such derivatization studies are vast. A library of derivatives could be screened for a wide range of biological activities, leading to the discovery of new drug candidates. researchgate.net Similarly, these derivatives could be investigated for their potential as new materials, ligands for catalysis, or probes for chemical biology. A key challenge will be the development of synthetic methodologies that allow for the precise and controlled introduction of a wide variety of functional groups at different positions of the molecule.
Q & A
Q. What preliminary assays assess the biodegradability of this compound?
- Methodology : Use Rhodococcus ruber strains (e.g., IEGM 346) in mineral salt media, tracking metabolite formation via LC-MS. Analogous studies on diclofenac degradation identified hydroxylated intermediates and homogentisic acid as key breakdown products, suggesting similar pathways for this compound .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of synthetic reactions involving this compound?
- Methodology : Employ density functional theory (DFT) to model transition states and electron density distributions. For example, SRN1 reactions favor para-substitution due to steric hindrance at ortho positions and resonance stabilization of intermediates. Experimental validation via substituent-controlled iodophenyl precursors aligns with computational predictions .
Q. How do crystallographic studies inform the supramolecular arrangement of derivatives?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (O–H⋯N, ~2.8 Å) and π–π stacking (centroid distances: 3.7–3.8 Å) between phenyl rings. These interactions stabilize dimers and influence solubility, as seen in tetrazole-acetic acid analogs .
Q. Can computational models predict metabolic pathways in mammalian systems?
- Methodology : Use in silico tools like SwissADME to predict cytochrome P450 interactions. Molecular docking with CYP2C9 (a key enzyme in diclofenac metabolism) identifies potential hydroxylation sites. Validate with in vitro hepatocyte assays and UPLC-QTOF-MS to detect phase I/II metabolites .
Q. How do conflicting reports on the compound’s reactivity in protic vs. aprotic solvents arise, and how can they be resolved?
- Methodology : Replicate experiments under strictly controlled humidity and solvent purity. Kinetic studies in DMSO (aprotic) show faster nucleophilic substitution than in ethanol (protic), attributed to solvent polarity effects on transition states. Contradictions often stem from trace water in "anhydrous" solvents, detectable via Karl Fischer titration .
Q. What role does the propionylamino group play in modulating biological activity?
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) resolve dynamic conformational changes?
- Methodology : Apply NOESY to detect spatial proximity between the propionylamino N–H and aromatic protons, indicating intramolecular hydrogen bonds. HSQC correlates 1H-13C couplings to confirm rotational barriers around the acetic acid C–C bond, critical for understanding solution-phase behavior .
Notes
- Data Contradictions : Discrepancies in reported solubility or stability often arise from impurities in starting materials or unaccounted photodegradation. Always validate purity via elemental analysis and control light exposure during synthesis .
- Experimental Design : For degradation studies, include abiotic controls (e.g., heat-killed bacteria) to distinguish enzymatic vs. non-enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
